molecular formula C11H12NS+ B14683832 Thiazolium, 4-methyl-3-(phenylmethyl)- CAS No. 28418-79-3

Thiazolium, 4-methyl-3-(phenylmethyl)-

Cat. No.: B14683832
CAS No.: 28418-79-3
M. Wt: 190.29 g/mol
InChI Key: ZPUMABDHCNLYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolium, 4-methyl-3-(phenylmethyl)- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiazolium salts, including Thiazolium, 4-methyl-3-(phenylmethyl)-, can be synthesized using a variety of methods. One efficient method involves the reaction between α-formamido ketones and reagents such as P2S5-Py2 complex or P4S10. This reaction is straightforward and yields pure thiazolium salts through simple filtration followed by salt metathesis with sodium tetrafluoroborate or sodium tetraphenylborate .

Industrial Production Methods

Industrial production methods for thiazolium salts often involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The use of P2S5-Py2 complex or P4S10 is advantageous due to its practicality and ease of purification .

Chemical Reactions Analysis

Types of Reactions

Thiazolium, 4-methyl-3-(phenylmethyl)-, undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiazolidines .

Scientific Research Applications

Thiazolium, 4-methyl-3-(phenylmethyl)-, has numerous scientific research applications:

Mechanism of Action

The mechanism of action of Thiazolium, 4-methyl-3-(phenylmethyl)-, involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and ability to form stable complexes with various biomolecules. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolium, 4-methyl-3-(phenylmethyl)-, stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to form stable complexes and its diverse reactivity make it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

3-benzyl-4-methyl-1,3-thiazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12NS/c1-10-8-13-9-12(10)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUMABDHCNLYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=[N+]1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12NS+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60413793
Record name Thiazolium, 4-methyl-3-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60413793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28418-79-3
Record name Thiazolium, 4-methyl-3-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60413793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.